ß-NF-JQ1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

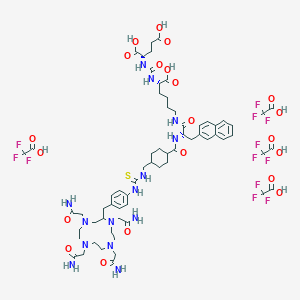

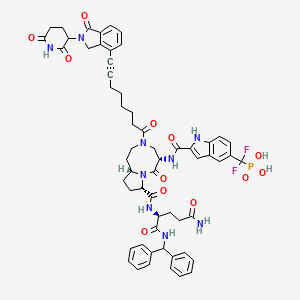

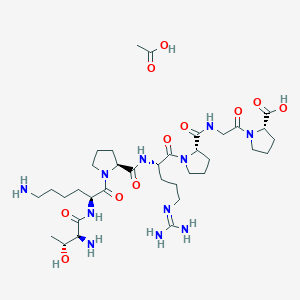

ß-NF-JQ1 is a novel chimeric degrader against bromodomain-containing (BRD) proteins, inducing the interaction of AhR and BRD proteins and displaying effective anticancer activity that correlated with protein knockdown activity.

Scientific Research Applications

Renal Diseases : ß-NF-JQ1 has been found effective in ameliorating experimental renal damage. It modulates the expression of genes involved in inflammation and immune responses, thereby reducing renal inflammation in various murine models. This suggests its potential as a therapeutic application in inflammatory renal diseases (Suarez-Alvarez et al., 2017).

Cancer Therapy : In pancreatic ductal adenocarcinoma, ß-NF-JQ1 inhibited tumor growth in patient-derived xenograft models. It was found to downregulate CDC25B, a regulator of cell cycle progression, indicating its potential in cancer therapy (Garcia et al., 2016).

Cardiovascular Diseases : ß-NF-JQ1 has shown promise in treating heart failure by blocking innate inflammatory and profibrotic gene networks. It effectively improves cardiac structure and function in mouse models of heart failure, suggesting its potential use in cardiovascular therapy (Duan et al., 2017).

Pulmonary Diseases : In pulmonary arterial hypertension, ß-NF-JQ1 decreased inflammation in human vascular endothelial cells. This highlights its potential in treating diseases associated with vascular endothelial cell proliferation and remodeling (Mumby et al., 2016).

Osteosarcoma Treatment : ß-NF-JQ1, particularly in combination with rapamycin, has been found effective in treating human osteosarcoma. It inhibits growth and survival of osteosarcoma cells, suggesting its utility as a chemotherapeutic option (Lee et al., 2015).

Systemic Sclerosis : ß-NF-JQ1 was found to reverse fibrosis in patient skin explants of systemic sclerosis, an autoimmune disease. This was achieved by repressing collagen synthesis and TGFB2 enhancer activity, indicating a potential epigenetic mechanism of fibrosis in this condition (Shin et al., 2019).

Colorectal Cancer : Research indicates that ß-NF-JQ1 in combination with Bortezomib could be an effective therapy for colorectal cancer. It shows a synergistic effect in inhibiting tumor growth and angiogenesis (Wu et al., 2018).

Chronic Obstructive Pulmonary Disease : ß-NF-JQ1 has shown effectiveness in alleviating oxidative stress and reducing inflammatory responses in mice with chronic obstructive pulmonary disease (COPD), pointing towards its potential therapeutic role in COPD management (Liu et al., 2020).

Rheumatoid Arthritis : In the context of rheumatoid arthritis, ß-NF-JQ1 has been shown to prevent synovial inflammation. It inhibits the production of pro-inflammatory cytokines and MMPs in fibroblast-like synoviocytes from patients, suggesting its potential in treating inflammatory arthritis (Xiao et al., 2016).

Neurodegenerative Diseases : ß-NF-JQ1 has been tested for its effects on brain function and cognitive performance, indicating potential use in treating dementia and Alzheimer's disease (Benito et al., 2017).

properties

Product Name |

ß-NF-JQ1 |

|---|---|

Molecular Formula |

C45H42ClN5O6S |

Molecular Weight |

816.37 |

IUPAC Name |

(S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(2-(2-(2-((4-(1-oxo-1H-benzo[f]chromen-3-yl)benzyl)oxy)ethoxy)ethoxy)ethyl)acetamide |

InChI |

InChI=1S/C45H42ClN5O6S/c1-27-28(2)58-45-41(27)43(33-12-15-34(46)16-13-33)48-36(44-50-49-29(3)51(44)45)24-40(53)47-18-19-54-20-21-55-22-23-56-26-30-8-10-32(11-9-30)39-25-37(52)42-35-7-5-4-6-31(35)14-17-38(42)57-39/h4-17,25,36H,18-24,26H2,1-3H3,(H,47,53)/t36-/m0/s1 |

InChI Key |

OZFKLXDOAZGVSV-BHVANESWSA-N |

SMILES |

O=C(NCCOCCOCCOCC1=CC=C(C2=CC(C3=C(O2)C=CC4=CC=CC=C34)=O)C=C1)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

ß-NF-JQ1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)